Tributyl O-Acetylcitrate-d3
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl O-Acetylcitrate-d3 is synthesized through the esterification of citric acid with butanol, followed by acetylation with acetic anhydride . The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The deuterium labeling is achieved by using deuterated reagents in the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tributyl O-Acetylcitrate-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Tributyl O-Acetylcitrate-d3 has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Tributyl O-Acetylcitrate-d3 involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it can be metabolized to release citrate, which participates in various metabolic pathways . The deuterium labeling allows for precise tracking of its metabolic fate .
Comparison with Similar Compounds
Similar Compounds
Tributyl Acetylcitrate: The non-deuterated version of the compound, commonly used as a plasticizer.
Acetyl Tributyl Citrate: Another similar compound used in various industrial applications.
Butyryl Trihexyl Citrate: A citrate ester with different alkyl groups, used as a plasticizer.
Uniqueness
Tributyl O-Acetylcitrate-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as enhanced stability and the ability to trace metabolic pathways with high precision .
Properties
Molecular Formula |
C20H34O8 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
tributyl 2-(2,2,2-trideuterioacetyl)oxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C20H34O8/c1-5-8-11-25-17(22)14-20(28-16(4)21,19(24)27-13-10-7-3)15-18(23)26-12-9-6-2/h5-15H2,1-4H3/i4D3 |
InChI Key |
QZCLKYGREBVARF-GKOSEXJESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OC(CC(=O)OCCCC)(CC(=O)OCCCC)C(=O)OCCCC |
Canonical SMILES |
CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)OCCCC)OC(=O)C |
Origin of Product |
United States |
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